1,3-Dipentadecanoin
Overview
Description
1,3-Dipentadecanoylglycerol: is a synthetic lipid molecule composed of a glycerol backbone esterified with pentadecanoic acid at the first and third positions. . It is a diacylglycerol, which means it contains two fatty acid chains attached to a glycerol molecule. This structure makes it an interesting candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dipentadecanoylglycerol can be synthesized through the direct esterification of glycerol with pentadecanoic acid. This process typically involves the use of a catalyst, such as an enzyme like Lipozyme RM IM or Novozym 435, to facilitate the reaction . The reaction is carried out in a solvent-free system under vacuum-driven air bubbling conditions at a temperature of around 50°C. The removal of water during the reaction is crucial to shift the equilibrium towards the formation of the desired product .
Industrial Production Methods: Industrial production of 1,3-dipentadecanoylglycerol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous removal of water to ensure high yields. The product is then purified through various techniques such as distillation or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dipentadecanoylglycerol undergoes several types of chemical reactions, including:
Esterification: The formation of esters from glycerol and pentadecanoic acid.
Hydrolysis: The breakdown of the ester bonds in the presence of water, leading to the formation of glycerol and pentadecanoic acid.
Oxidation: The oxidation of the fatty acid chains can lead to the formation of various oxidation products.
Common Reagents and Conditions:
Esterification: Catalysts such as Lipozyme RM IM or Novozym 435, temperature around 50°C, and vacuum-driven air bubbling conditions.
Hydrolysis: Acidic or basic conditions with the presence of water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Esterification: 1,3-Dipentadecanoylglycerol.
Hydrolysis: Glycerol and pentadecanoic acid.
Oxidation: Various oxidation products depending on the specific conditions and reagents used.
Scientific Research Applications
. Some of its applications include:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential in drug delivery systems and as a surfactant in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics and food products as an emulsifier and stabilizer.
Mechanism of Action
The exact mechanism of action of 1,3-dipentadecanoylglycerol remains elusive. it is believed to interact with cell membranes, influencing their properties and potentially affecting various cellular processes . The compound’s unique structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This interaction can have downstream effects on cellular signaling pathways and membrane-associated proteins.
Comparison with Similar Compounds
1,2-Dipentadecanoylglycerol: Another diacylglycerol with pentadecanoic acid at the first and second positions.
1,3-Dipalmitoylglycerol: A diacylglycerol with palmitic acid at the first and third positions.
1,3-Dioleoylglycerol: A diacylglycerol with oleic acid at the first and third positions.
Comparison: 1,3-Dipentadecanoylglycerol is unique due to its specific fatty acid composition and the positions of esterification on the glycerol backbone. This structural specificity can influence its physical and chemical properties, making it distinct from other diacylglycerols. For example, the length and saturation of the fatty acid chains can affect the compound’s melting point, solubility, and interaction with other molecules.
Properties
IUPAC Name |
(2-hydroxy-3-pentadecanoyloxypropyl) pentadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32(35)37-29-31(34)30-38-33(36)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEBMMLXOCVJNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H64O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400207 | |
Record name | 1,3-Dipentadecanoylglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | DG(15:0/0:0/15:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0055981 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
102783-66-4 | |
Record name | 1,3-Dipentadecanoylglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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